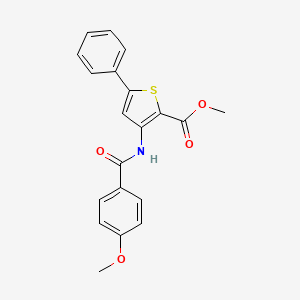

Methyl 3-(4-methoxybenzamido)-5-phenylthiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, Methyl 3-(4-methoxybenzamido)-5-phenylthiophene-2-carboxylate, is a complex organic molecule that appears to be related to various research areas, including organic synthesis, crystallography, and computational chemistry. Although none of the provided papers directly discuss this exact compound, they do provide insights into similar compounds and methodologies that could be relevant to its analysis.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of Methyl 2-Amino-3H-1-benzazepine-4-carboxylates involves the Morita-Baylis-Hillman reaction followed by acetylation and cyanation . Similarly, the preparation of Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate from a cyclohexenone derivative suggests a method that could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using techniques such as IR, NMR, mass spectroscopy, and X-ray diffraction . These methods provide detailed information about the arrangement of atoms within a molecule and can be used to infer the structure of this compound.

Chemical Reactions Analysis

The reactivity of similar compounds can shed light on the potential reactions of this compound. For example, the rearrangement of a Diels–Alder adduct of a furan and a phenyl migration in the rearrangement of methyl 3,3,5-triphenylpyrazole-4-carboxylate indicates the types of transformations that such molecules can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using various analytical techniques. The FT-IR, molecular structure, HOMO-LUMO, MEP, NBO analysis, and hyperpolarizability studies provide insights into the vibrational modes, electronic structure, and potential non-linear optical properties of these molecules . Such analyses are crucial for understanding the behavior of this compound under different conditions.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactivity

Methyl 3-(4-methoxybenzamido)-5-phenylthiophene-2-carboxylate is a chemical compound that has been studied for various properties and reactivity patterns. One research avenue involves the investigation of carbene and carbonyl oxide intermediates derived from similar structures. For instance, laser flash photolysis studies of related methoxycarbonyl phenyl carbene derivatives have shown the formation of carbonyl oxides under certain conditions, demonstrating the reactive intermediates these compounds can form (Fujiwara et al., 1987). This research helps in understanding the photolytic pathways and potential applications in synthetic organic chemistry.

Conformational Analysis and Structural Preferences

In another study, the conformational preferences of furan- and thiophene-based arylamides, which are structurally related to this compound, were examined through computational methods and NMR experiments. The research highlighted the impact of intramolecular hydrogen bonding and solvent polarity on the conformational rigidity, providing insights into the design of foldamer structures and their potential applications in material science and drug design (Galan et al., 2013).

Synthesis and Application in Organic Electronics

The synthesis and characterization of heterocyclic compounds incorporating thiophene units, akin to this compound, have been explored for their potential in organic electronics. Studies on compounds like 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones revealed their electronic, nonlinear optical properties, and spectroscopic characteristics, which could be valuable for the development of electronic materials and devices (Beytur & Avinca, 2021).

Antimicrobial Properties

The antimicrobial properties of compounds containing thiophene and benzamido groups have been investigated, suggesting potential applications in the development of new antimicrobial agents. For instance, a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides exhibited promising antibacterial and antifungal activities, which could lead to therapeutic interventions against microbial diseases (Desai et al., 2013).

Catalytic Applications

Research has also delved into the catalytic capabilities of related compounds in organic transformations. For example, studies on palladium iodide catalyzed oxidative carbonylation reactions of similar 2-alkynylbenzamides have shown the formation of isoindolinone and isobenzofuranimine derivatives, demonstrating the versatility of these compounds in facilitating diverse organic reactions with potential applications in synthetic chemistry (Mancuso et al., 2014).

Wirkmechanismus

Target of Action

The primary target of Methyl 3-(4-methoxybenzamido)-5-phenylthiophene-2-carboxylate is the GPR35 receptor . GPR35 is a G-protein coupled receptor that is expressed in the gastrointestinal tract and immune cells . It has been suggested to play a role in various physiological processes, including immune response and pain perception .

Mode of Action

This compound interacts with its target, the GPR35 receptor, by acting as an agonist . This means it binds to the receptor and activates it, triggering a series of intracellular events .

Biochemical Pathways

Upon activation of the GPR35 receptor, several biochemical pathways may be affected. For instance, GPR35 has been found to influence the function of Na/K ATPase, which contributes to basal intracellular calcium levels . Disruption of these pathways can lead to various downstream effects, such as changes in cellular metabolism and signaling .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific cell type and the overall physiological context. For example, in immune cells expressing GPR35, activation of the receptor could potentially modulate immune responses . The exact outcomes are likely to be complex and multifaceted, warranting further investigation .

Eigenschaften

IUPAC Name |

methyl 3-[(4-methoxybenzoyl)amino]-5-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4S/c1-24-15-10-8-14(9-11-15)19(22)21-16-12-17(13-6-4-3-5-7-13)26-18(16)20(23)25-2/h3-12H,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGKPNUFAQHESRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2528967.png)

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2528970.png)

![1-(3-methoxybenzyl)-5-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-1H-1,2,3-benzotriazole](/img/structure/B2528972.png)

![N-(2-ethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2528973.png)

![ethyl (3E)-3-({[(E)-(2-nitrophenyl)-C-hydroxycarbonohydrazonoyl]formamido}imino)butanoate](/img/structure/B2528974.png)

![7-(3-methoxyphenyl)-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2528975.png)

![N-[2-(4-Ethylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B2528976.png)

![1-(4-chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2528977.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(diethylamino)ethyl)oxalamide](/img/structure/B2528979.png)

![5-N-[1-(4-Phenylphenyl)ethyl]pyridine-2,5-dicarboxamide](/img/structure/B2528981.png)

![4-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2528982.png)

![Ethyl 2-[[2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]acetate](/img/structure/B2528984.png)

![Ethyl 3-[(2-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2528987.png)